Oxyhydrastinine

Description

Historical Context of Alkaloid Research and Discovery

The study of alkaloids, a class of naturally occurring organic compounds containing at least one nitrogen atom, has been a cornerstone of organic chemistry and pharmacology since the 19th century. The isolation of morphine from opium in 1804 marked a pivotal moment, sparking a wave of discoveries of other pharmacologically active alkaloids from various plant sources. Early research focused on the isolation, structure elucidation, and synthesis of these complex molecules.

Isoquinoline (B145761) alkaloids, characterized by a fusion of a benzene ring and a pyridine ring, represent a large and structurally diverse subgroup of alkaloids. nih.gov This class includes well-known compounds such as morphine, codeine, berberine (B55584), and papaverine, many of which possess significant physiological effects. nih.gov The development of new analytical techniques, such as spectroscopy and chromatography, in the 20th century greatly accelerated the pace of alkaloid research, allowing for the identification and characterization of a vast number of these compounds.

Significance of Oxyhydrastinine within Isoquinoline Alkaloid Studies

This compound holds a specific place within the study of isoquinoline alkaloids due to its relationship with hydrastine (B1673436) and its synthetic accessibility. Research into this compound has contributed to the broader understanding of structure-activity relationships within this class of compounds.

A notable development in the study of this compound is the establishment of a facile and efficient synthesis method. Researchers have described a concise synthesis of this compound starting from 4,5-(methylenedioxy)homophthalic acid. This process involves the creation of a corresponding homophthalimide, followed by a one-pot regioselective reductive dehydration and catalytic hydrogenation pathway. This synthetic route provides a reliable method for obtaining the compound for further study.

From a natural products perspective, while this compound itself is a synthetic product, its parent compound, hydrastine, and related isoquinoline alkaloids are found in various plant species. For instance, a 2018 review highlighted the isolation of this compound from several Corydalis species, including Corydalis tomentella and C. hendersonii. nih.gov This connection to natural sources underscores the importance of studying synthetic derivatives to understand the potential modifications and activities of naturally occurring alkaloids.

Overview of Current Research Trajectories for this compound

Current research on this compound appears to be focused on its chemical synthesis and its potential as a scaffold for the development of new compounds. The established synthetic routes allow for the production of this compound and its analogs, which can then be screened for various biological activities.

While specific, in-depth pharmacological studies on this compound are limited in recent literature, the broader class of isoquinoline alkaloids is under active investigation for a wide range of therapeutic applications. These include potential antitumor, antimicrobial, and anti-inflammatory properties. nih.gov The research on related compounds provides a basis for future investigations into the specific biological effects of this compound.

The study of how isoquinoline alkaloids interact with biological targets such as proteins and nucleic acids is a significant area of current research. nih.gov Understanding these interactions at a molecular level is crucial for drug discovery and development. While specific binding studies on this compound are not extensively documented, the knowledge gained from studying related alkaloids like berberine and palmatine (B190311) can guide future research in this direction. nih.gov

Future research on this compound will likely involve more detailed investigations into its pharmacological profile. This could include in vitro and in vivo studies to determine its specific biological targets and potential therapeutic effects. Furthermore, its chemical structure could be used as a starting point for the synthesis of novel derivatives with improved or novel pharmacological properties.

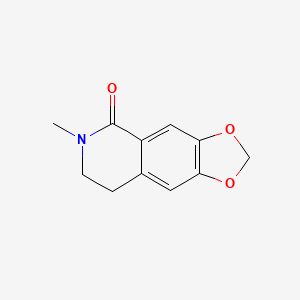

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-3-2-7-4-9-10(15-6-14-9)5-8(7)11(12)13/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUVXEAALLSOQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C1=O)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203693 | |

| Record name | Oxyhydrastinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552-29-4 | |

| Record name | Oxyhydrastinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxyhydrastinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Advanced Isolation Methodologies of Oxyhydrastinine

Botanical Sources and Phytogeographical Distribution

Oxyhydrastinine has been isolated from a range of plant species, each with its own distinct geographical distribution. Understanding these sources is crucial for the continued study of this compound.

Occurrence in Fumaria indica and Related Species

This compound has been identified as one of the isoquinoline (B145761) alkaloids present in Fumaria indica (Hausskn.) Pugsley, a plant belonging to the Fumariaceae family. nih.gov This annual herb is widespread and can be found as a common weed across the plains of India and Pakistan. nih.gov Its distribution extends to the Himalayas at altitudes of up to 2,438 meters, and it is also found in regions such as Baluchistan, Afghanistan, Persia, and Mongolia. nih.gov The genus Fumaria itself encompasses about 60 species of annual flowering plants native to Europe, Africa, and Asia, with the highest diversity in the Mediterranean region. wikipedia.org Fumaria indica, in particular, is noted for containing a variety of alkaloids, including this compound. nih.gov

Table 1: Distribution of Fumaria indica

| Region | Details |

|---|---|

| Primary Distribution | Plains of India and Pakistan nih.gov |

| Extended Distribution | Himalayas (up to 2,438 m), Baluchistan, Afghanistan, Persia, Mongolia nih.gov |

| Genus Distribution | Europe, Africa, Asia (especially the Mediterranean region) wikipedia.org |

Presence in Corydalis impatiens and Hydrastis canadensis

The compound this compound has also been isolated from the aerial parts of Corydalis impatiens (Pall.) Fisch. researchgate.net This plant is a member of the Papaveraceae family and is found in various regions of Asia, including North Gansu, Jilin, Nei Mongol, and North Qinghai in China, as well as in Mongolia and Russia (Siberia). efloras.org The genus Corydalis is diverse, with approximately 540 species of annual and perennial herbaceous plants, primarily native to the temperate Northern Hemisphere and the high mountains of tropical eastern Africa. wikipedia.org The greatest diversity of this genus is found in China and the Himalayas. wikipedia.org

Furthermore, this compound is a known constituent of Hydrastis canadensis L., commonly known as goldenseal. bcrcp.ac.in This perennial herb is a member of the Ranunculaceae family and is native to the woodlands of Eastern United States and Southern Canada. pollinator.org Its natural range extends from southern Quebec to northern Georgia and west to Missouri. extension.org The core of its range, where it is most abundant, is in Indiana, Kentucky, Ohio, and West Virginia. natureserve.orghenriettes-herb.com

Table 2: Geographical Distribution of Corydalis impatiens and Hydrastis canadensis

| Species | Family | Geographical Distribution |

|---|---|---|

| Corydalis impatiens | Papaveraceae | North Gansu, Jilin, Nei Mongol, North Qinghai (China); Mongolia; Russia (Siberia) efloras.org |

| Hydrastis canadensis | Ranunculaceae | Eastern United States (Vermont to Georgia, west to Missouri) and Southern Canada (Quebec) extension.orgnatureserve.orgamazonaws.com |

Isolation from Argemone mexicana and Papaveraceae Family Members

This compound has been reported in Argemone mexicana L., a species of poppy belonging to the Papaveraceae family. scielo.brrjppd.org This plant is thought to be native to Mexico and is now widely naturalized in many parts of the world, including the West Indies, Central America, and tropical South America. wikipedia.orgunc.edulucidcentral.org It is a hardy pioneer plant that can tolerate drought and poor soil, often found along roadsides and in disturbed areas. wikipedia.orglucidcentral.org Its widespread naturalization has led to its presence in tropical and subtropical regions globally as an agricultural weed. lucidcentral.org

The Papaveraceae family, to which Argemone mexicana belongs, is known for being rich in isoquinoline alkaloids. scielo.brnih.gov This family comprises approximately 44 genera and 760 species of flowering plants. scielo.br The presence of this compound in various members of this family highlights its significance as a source of this particular alkaloid.

Table 3: Distribution of Argemone mexicana

| Region | Status |

|---|---|

| Native Range | Central Mexico to Honduras kew.org |

| Naturalized Regions | Widely naturalized in tropical and subtropical areas, including the West Indies, Central and South America, Asia, and Africa wikipedia.orglucidcentral.orgcabidigitallibrary.org |

Advanced Chromatographic Techniques for Isolation and Purification

The isolation and purification of this compound from its natural sources rely on sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the primary methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of components in a mixture. While specific studies detailing the HPLC isolation of this compound are not extensively available in the provided search results, the general application of HPLC for the analysis of alkaloids in plants like Hydrastis canadensis is well-established. For instance, Liquid Chromatography-tandem mass spectrometry (LC-MS/MS) has been used to determine the concentrations of hydrastine (B1673436), a related alkaloid, in human serum and urine, demonstrating the utility of liquid chromatography in analyzing compounds from this plant. nih.gov The separation of complex alkaloid mixtures from plant extracts is a common application of HPLC, often used in conjunction with mass spectrometry for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is another key analytical method used for the identification and quantification of volatile and semi-volatile compounds. GC-MS has been successfully employed to identify various alkaloids in plants from the Papaveraceae and Fumariaceae families. nih.govsci-hub.se This technique allows for the separation of individual alkaloids from a complex extract, followed by their identification based on their mass spectra. nih.gov For example, GC-MS has been used to determine the alkaloid profiles of various Fumaria species and to identify acetylcholinesterase inhibitors in alkaloid extracts from Papaveraceae plants. nih.govsci-hub.se The identification of numerous alkaloids in these plant families by GC-MS suggests its applicability for the analysis of this compound. nih.govmdpi.com

Supercritical Fluid Chromatography (SFC) in Natural Product Isolation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally sustainable technique for the separation and isolation of natural products, including alkaloids like this compound. nih.govresearchgate.net This method utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. nih.gov Due to its low critical temperature (31.1 °C) and pressure (73.8 bar), supercritical CO₂ allows for the extraction and separation of thermolabile compounds with minimal risk of degradation. dovepress.com

The polarity of the supercritical CO₂ mobile phase, which is similar to hexane, can be adjusted by adding small amounts of polar organic solvents, known as modifiers. nih.gov Methanol is a widely used modifier that enhances the elution strength of the mobile phase, enabling the separation of a broad range of compounds from non-polar to moderately polar. researchgate.net This versatility makes SFC particularly well-suited for the complex mixtures typically found in plant extracts.

For the analysis of alkaloids, which are basic compounds, SFC method development often involves careful optimization of several key parameters to achieve efficient separation and good peak shape. These parameters include the choice of stationary phase, the composition of the modifier, the system's back pressure, and the column temperature. researchgate.net Specialized stationary phases, such as those functionalized with 2-ethylpyridine, have been designed specifically for the analysis of basic compounds like alkaloids without the need for basic additives in the mobile phase. researchgate.net Compared to traditional High-Performance Liquid Chromatography (HPLC), SFC offers significant advantages, including faster separation times, reduced organic solvent consumption, and high column efficiency. researchgate.netresearchgate.net

Research on the separation of isoquinoline alkaloids, the class to which this compound belongs, demonstrates the effectiveness of SFC. Optimized methods have been developed for the successful resolution of complex alkaloid mixtures. nih.govresearchgate.net For instance, studies have achieved baseline separation of multiple isoquinoline alkaloids in under 15 minutes by carefully controlling the gradient of the mobile phase, temperature, and pressure. nih.govresearchgate.net These findings underscore the capability of SFC as a premier technique for the high-resolution isolation of specific alkaloids from natural sources.

The following table details typical parameters used in the successful separation of isoquinoline alkaloids, which would be applicable for the isolation of this compound.

| Parameter | Condition A | Condition B |

|---|---|---|

| Stationary Phase (Column) | Viridis BEH 2-EP (3.0 × 100 mm; 1.7 µm) | Trefoil CEL1 |

| Mobile Phase | CO₂ and Methanol (with 20 mM ammonium formate + 30% acetonitrile) | CO₂ and Methanol |

| Flow Rate | 1.2 mL/min | 1.0 mL/min |

| Back Pressure | 1700 psi (~117 bar) | 1.38 × 10⁷ Pa (~138 bar) |

| Column Temperature | 40 °C | 45 °C |

| Elution Mode | Gradient | Gradient |

Biosynthesis and Biogenetic Pathways of Oxyhydrastinine

Elucidation of Precursor Metabolism in Plant Systems

In plant systems, the metabolism leading to isoquinoline (B145761) alkaloids typically begins with the conversion of tyrosine to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. scispace.com Studies on Hydrastis canadensis have shown that 3,4-dihydroxyphenylalanine (DOPA) is a key intermediate, with its label predominantly incorporated into the isoquinoline portion of alkaloids like berberine (B55584) and hydrastine (B1673436). cdnsciencepub.com While specific detailed precursor metabolism for oxyhydrastinine itself is not extensively documented in the provided search results, its presence alongside hydrastine and hydrastinine (B1223018) in plants like Hydrastis canadensis suggests a shared or closely related biosynthetic origin within the broader isoquinoline alkaloid family. researchgate.netresearchgate.net

Identification and Characterization of Key Enzymatic Transformations

The biosynthesis of benzylisoquinoline alkaloids (BIAs), from which many isoquinoline alkaloids are derived, involves several well-characterized enzymatic steps. For instance, the berberine bridge enzyme (BBE), a FAD-dependent oxidoreductase, catalyzes the stereospecific oxidation and methylene (B1212753) bridge formation of (S)-reticuline to yield (S)-scoulerine, a crucial step in the biosynthesis of protoberberine and benzophenanthridine alkaloids. scispace.com Subsequent steps involve cytochromes P450, such as (S)-cheilanthifoline synthase (CFS) and (S)-stylopine synthase (STS), which form methylenedioxy bridges. scispace.com While direct enzymatic studies specifically on this compound biosynthesis are not detailed, its structural features suggest involvement of similar enzymes responsible for cyclization, methylation, and oxidation characteristic of isoquinoline alkaloid pathways.

Research into the genetic and proteomic aspects of isoquinoline alkaloid biosynthesis has identified genes encoding various enzymes in plants like opium poppy (Papaver somniferum), California poppy (Eschscholzia californica), and Japanese goldthread (Coptis japonica). scispace.com These investigations aim to understand the regulation and expression of biosynthetic pathways. The aromatic L-amino acid decarboxylase (TYDC), which converts tyrosine and DOPA to their corresponding amines, is one such enzyme for which cDNA has been cloned. scispace.com Such studies are fundamental for elucidating the complete biosynthetic routes of complex alkaloids like this compound.

Biogenetic Relationships within the Isoquinoline Alkaloid Family

This compound belongs to the isoquinoline alkaloid family, a large and structurally diverse group of natural products. psu.edusci-hub.se Many isoquinoline alkaloids share common biogenetic precursors, with (S)-reticuline being a pivotal intermediate for the majority of benzylisoquinoline alkaloids (BIAs). scispace.com The structural similarity of this compound to hydrastinine and hydrastine, both found in Hydrastis canadensis, suggests a close biogenetic relationship. researchgate.netwikipedia.orgwikipedia.orgresearchgate.net The formation of this compound, an isoquinolone, may involve oxidative modifications of simpler isoquinoline precursors. For instance, the oxidation of benzyl (B1604629) isoquinoline alkaloids to isoquinolones has been described, with aminium radicals potentially involved in alkaloid biosynthesis. colab.ws

Pathway Engineering for Enhanced Production of this compound

Pathway engineering aims to manipulate biosynthetic routes to enhance the production of specific compounds. For alkaloids, this often involves identifying rate-limiting steps, overexpressing key enzymes, or introducing genes from other organisms into a host. While specific examples for this compound are not detailed in the provided information, general strategies for enhancing alkaloid production through metabolic engineering are well-established.

Heterologous expression systems, such as genetically engineered microorganisms (e.g., yeast or bacteria) or plant cell cultures, can be used to produce complex natural products that are difficult to obtain from their native sources. This involves transferring the genes encoding the complete biosynthetic pathway into a suitable host. This approach is particularly relevant for compounds like this compound, especially if its native plant sources are rare or challenging to cultivate.

Chemical Synthesis and Analog Development of Oxyhydrastinine

Total Synthesis Strategies for Oxyhydrastinine

The total synthesis of this compound has been approached through several distinct methodologies, each offering unique advantages in terms of efficiency and stereochemical control. These strategies primarily revolve around the construction of the core isoquinoline (B145761) framework.

Multi-Step Reaction Pathways and Intermediate Analysis

A prevalent strategy for the synthesis of this compound involves multi-step reaction sequences that begin with readily available starting materials. youtube.comvapourtec.com A notable approach commences with 4,5-(methylenedioxy)homophthalic acid. This starting material is converted to the corresponding homophthalimide, which then undergoes a one-pot regioselective reductive dehydration and catalytic hydrogenation to yield this compound. researchgate.netthieme-connect.com This pathway highlights the importance of intermediate analysis, where the isolation and characterization of compounds like the homophthalimide are crucial for optimizing the reaction sequence. ccmo.nl

Another efficient synthesis of this compound, along with other isoquinolone alkaloids like N-methylcorydaldine and doryanine, utilizes phenyl vinyl sulfoxide. rsc.orgrsc.org The key step in this synthesis is a Pummerer-type rearrangement. rsc.orgrsc.org

Furthermore, the synthesis of hydrastinine (B1223018), a closely related compound, has been achieved through the oxidative degradation of narcotine, which can then be converted to this compound. researchgate.netresearchgate.net Historically, the synthesis of hydrastinine was a significant endeavor, driven by the scarcity of its natural source, Hydrastis canadensis. ingentaconnect.comncats.io This led to the development of synthetic routes from other alkaloids like berberine (B55584) and narcotine. ncats.io

Regioselective and Stereoselective Synthesis Methodologies

Regioselectivity, the control of the orientation of chemical bond formation, is a critical aspect of this compound synthesis. wikipedia.org In the synthesis starting from 4,5-(methylenedioxy)homophthalic acid, the reduction of the homophthalimide intermediate is regioselective. researchgate.net This ensures the formation of the desired constitutional isomer. wikipedia.org

Stereoselectivity, the control of the spatial orientation of atoms, is also a key consideration in the synthesis of related, more complex alkaloids. While this compound itself is achiral, the principles of stereoselective synthesis are crucial in the broader context of isoquinoline alkaloid chemistry. scripps.edu For instance, the synthesis of (-)-β-narcotine involves a direct condensation of cotarnine (B190853) and iodomeconine, followed by a reduction that proceeds with high stereoselectivity. researchgate.net

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is a significant area of research, aimed at exploring the structure-activity relationships of this class of compounds. ontosight.aiekb.eg

Modification of the Isoquinoline Core Structure

Modifications to the central isoquinoline scaffold of this compound can lead to a diverse range of analogs. researchgate.net One approach involves the synthesis of 4-aryl isoquinoline-1,3(2H,4H)-diones through a palladium-catalyzed cross-coupling reaction. These intermediates can then be transformed into 4-aryl tetrahydroisoquinolines. researchgate.net Another strategy focuses on the direct C-H arylation of 3,4-dihydroisoquinolones to produce 8-arylated derivatives, which can be subsequently reduced. researchgate.net

Derivatization at Methylenedioxy and Nitrogen Centers

Alterations at the methylenedioxy and nitrogen positions of the this compound molecule offer further avenues for creating new derivatives. The methylenedioxy group, a key feature of the molecule, can be modified or replaced with other substituents to probe its influence on the compound's properties.

Derivatization at the nitrogen atom is a common strategy for producing a variety of analogs. For example, N-substituted 3,4-dihydroisoquinolin-1(2H)-ones can be prepared through a multi-step sequence involving cross-coupling, cyclization, and N-alkylation. researchgate.net

Mechanistic Studies of Synthetic Reactions

Understanding the mechanisms of the reactions used in the synthesis of this compound and its analogs is fundamental to optimizing existing methods and developing new ones. mt.comlehigh.edu For instance, mechanistic studies have been performed to elucidate the sequence of transformations in the two-stage process for producing N-substituted 3,4-dihydroisoquinolin-1(2H)-ones. researchgate.net

The formation of imines, such as in the synthesis of oximes and hydrazones, provides insight into the condensation reactions that can be relevant to the synthesis of isoquinoline alkaloids. nih.gov The mechanism involves a proton-catalyzed attack of a nucleophile on a carbonyl carbon, followed by dehydration. nih.gov

Furthermore, the study of C-H oxidation reactions, such as the Hofmann-Löffler-Freytag reaction, offers potential pathways for the functionalization of the isoquinoline core. rsc.org These reactions proceed through radical intermediates, and understanding their regioselectivity is crucial for their application in complex molecule synthesis. rsc.org

Examination of Diradical Cyclization Processes

Diradical cyclization reactions represent a modern approach for constructing complex ring systems found in numerous natural products. In the context of isoquinoline alkaloids, these processes have been explored as a powerful tool for forming the characteristic heterocyclic core. Model studies have demonstrated that diradical cyclization, often promoted by pathways such as excited-state electron transfer-desilylation, provides a novel method for building the ring systems of related protoberberine and spirobenzyl isoquinoline alkaloids. researchgate.netjmb.or.kr

One notable strategy involves the thermal 6π-azaelectrocyclization of 2-alkenylarylaldimines and ketimines. chemrxiv.org This reaction generates transient azabicyclic o-quinodimethanes (o-QDMs), which exhibit dual reactivity as both a diene and a benzylic diradical. chemrxiv.orgresearchgate.net The diradical nature of these intermediates has been confirmed through trapping experiments using agents like TEMPO and molecular oxygen. chemrxiv.org The interception of these diradicaloid o-QDMs via hydrogen atom transfer has been successfully applied to the synthesis of several tetrahydroisoquinoline alkaloids, showcasing the potential of this methodology for creating analogs of this compound. chemrxiv.orgresearchgate.net While a direct synthesis of this compound using this specific method is not prominently documented, the successful application to closely related alkaloid frameworks underscores its potential for the development of novel analogs.

Role of Reductive Dehydration and Catalytic Hydrogenation

A particularly efficient and well-documented route to this compound involves a sequence of reductive dehydration and catalytic hydrogenation. thieme-connect.comthieme-connect.com This approach offers a concise pathway from readily available starting materials. researchgate.netncl.res.in

A common synthesis begins with 4,5-(methylenedioxy)homophthalic acid, which is first converted to the corresponding N-methylhomophthalimide intermediate. thieme-connect.comlookchem.com This imide then undergoes a one-pot regioselective reduction and dehydration, followed by catalytic hydrogenation to yield the final product, this compound. thieme-connect.comthieme-connect.com

The key transformation involves the regioselective reduction of one of the carbonyl groups of the homophthalimide. This is typically achieved using a reducing agent like sodium borohydride (B1222165) (NaBH₄) at low temperatures, which forms a carbinol-lactam intermediate. researchgate.netthieme-connect.com This intermediate is then subjected to dehydration, often under acidic conditions, and subsequent catalytic hydrogenation to reduce the resulting double bond, affording the saturated tetrahydroisoquinoline ring system of this compound. researchgate.netthieme-connect.com A common catalyst for the hydrogenation step is Pearlman's catalyst (Pd(OH)₂/C) under a hydrogen atmosphere. thieme-connect.com This synthetic strategy is notable for its high yields and operational simplicity. thieme-connect.com

Table 1: Key Steps in the Synthesis of this compound via Reductive Pathway thieme-connect.com

| Step | Starting Material | Reagents and Conditions | Product | Yield |

| 1 | 4,5-(Methylenedioxy)homophthalic acid | 40% aq. MeNH₂, then reflux in o-dichlorobenzene | N-Methyl-4,5-(methylenedioxy)homophthalimide | 76% |

| 2 | N-Methyl-4,5-(methylenedioxy)homophthalimide | NaBH₄, EtOH, 0 °C; then HCl–EtOH | 6,7-Methylenedioxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (Doryanine) | 73% |

| 3 | 6,7-Methylenedioxy-2-methylisoquinolin-1(2H)-one* | Pd(OH)₂, H₂ (balloon), EtOH, reflux | 6,7-Methylenedioxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (this compound) | 90% |

*Note: The table reflects a multi-step process where an intermediate is hydrogenated. In some reported procedures, a one-pot process from the carbinol-lactam is utilized. The compound listed as "Doryanine" is an isomer of the direct precursor to this compound in this specific pathway but is used here to illustrate the hydrogenation step. The actual precursor in the one-pot reaction is an unsaturated lactam.

Investigations of Oxidative Transformations (e.g., Fremy's Salt Oxidation)

Oxidative transformations are fundamental in the synthesis and modification of alkaloid structures. The use of specific oxidizing agents can introduce key functional groups or facilitate aromatization reactions. One such reagent is Fremy's salt (potassium nitrosodisulfonate, •ON(SO₃K)₂), a stable free radical known for its ability to oxidize phenols and anilines to quinones, a transformation known as the Teuber reaction. orgsyn.orgwikipedia.org

The application of Fremy's salt has been investigated for the oxidation of various isoquinoline alkaloids. capes.gov.br Research has shown that it can convert benzylisoquinoline and aporphine (B1220529) alkaloids into the corresponding isoquinolones and oxoaporphines. capes.gov.br Furthermore, a novel aromatization reaction using Fremy's salt has been developed to convert tetrahydroisoquinolines into their fully aromatic isoquinoline counterparts. researchgate.net

In the context of analog development, Fremy's salt provides a valuable tool for creating quinone-containing derivatives. For example, in the synthesis of analogs of quinoline-based marine alkaloids, Fremy's salt has been used effectively to oxidize a quinolinol precursor into the corresponding p-quinone analog. nih.gov This reaction is typically carried out in a buffered aqueous solution with a co-solvent like acetone. nih.gov This methodology could be applied to phenolic precursors of this compound to generate novel, oxidized analogs for biological evaluation. The reaction proceeds under mild conditions and often with high specificity, making it a useful transformation in late-stage functionalization. orgsyn.orgresearchgate.net

Table 2: Example of Fremy's Salt Oxidation for Alkaloid Analog Synthesis nih.gov

| Substrate Type | Reagents and Conditions | Product Type |

| Phenolic quinoline (B57606) derivative | Fremy's salt, KH₂PO₄ (aq.), Acetone, rt | Quinoline-p-quinone analog |

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of complex natural products like Oxyhydrastinine, offering unparalleled detail regarding the carbon-hydrogen framework and connectivity.

For this compound, one-dimensional (1D) NMR techniques, specifically proton (¹H) NMR and carbon-13 (¹³C) NMR, provide fundamental information about the number and types of protons and carbons, respectively. The ¹H-NMR spectrum reveals chemical shifts, multiplicities, and coupling constants, which are indicative of the local electronic environment and neighboring protons. For instance, the ¹H-NMR spectrum of this compound (400 MHz, CDCl₃) shows characteristic signals, including two aromatic singlets at δ 7.54 (H-8) and δ 6.61 (H-5), a methylenedioxy group at δ 5.99 (OCH₂O), and methylene (B1212753) protons at δ 3.51 (H-3) and δ 2.90 (H-4), along with an N-methyl group at δ 3.13 (N-CH₃).

The ¹³C-NMR spectrum provides chemical shifts for each unique carbon atom, aiding in the identification of carbonyls, aromatic carbons, and aliphatic carbons. For this compound (100 MHz, CDCl₃), a carbonyl carbon is observed at δ 164.7 (C-1), along

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques are indispensable tools for the qualitative and quantitative analysis of chemical compounds. They provide crucial information about the presence of specific functional groups, the extent of conjugation, and the electronic structure of a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique used to identify functional groups within a molecule by analyzing its vibrational modes. When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies, corresponding to stretching or bending motions. These absorbed frequencies are characteristic of particular functional groups, allowing for their identification. The resulting IR spectrum plots wavenumber (cm⁻¹) against percent transmittance or absorbance.

For this compound, an isoquinolone alkaloid, the presence of key functional groups such as a carbonyl (C=O) group, aromatic rings, C-H bonds (both aromatic and aliphatic), and a nitrogen-containing heterocycle would lead to characteristic absorption bands in its IR spectrum. A strong absorption band in the 1650–1750 cm⁻¹ region typically indicates the presence of a carbonyl group. Aromatic C-H stretches are generally observed above 3000 cm⁻¹, while aliphatic C-H stretches appear below 3000 cm⁻¹. Other characteristic absorptions would arise from C-N stretching vibrations and C-O stretching from the methylenedioxy group. The "fingerprint region" (below 1500 cm⁻¹) provides a unique pattern of bands specific to the entire molecule.

While a detailed IR spectrum with specific wavenumbers for this compound was not explicitly found in the accessible literature, the expected characteristic absorption ranges based on its structural motifs are summarized in Table 1.

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

| C=O (Lactam) | 1650–1750 | Strong |

| Aromatic C-H | 3000–3100 | Medium |

| Aliphatic C-H | 2850–3000 | Medium-Strong |

| C-N Stretch | 1020-1250 | Medium-Strong |

| C-O Stretch (Methylenedioxy) | 1000-1300 | Strong |

| Aromatic C=C | 1475-1600 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to analyze the electronic transitions within a molecule, particularly those involving conjugated pi systems and heteroatoms with non-bonding electron pairs (chromophores). When a molecule absorbs UV or visible light, electrons are promoted from lower-energy orbitals to higher-energy orbitals, resulting in absorption bands in the spectrum. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from UV-Vis spectra, providing insights into the extent of conjugation and the presence of specific chromophores.

This compound, as an isoquinolone alkaloid, contains an extended conjugated system involving the aromatic rings and the lactam carbonyl group. These chromophores are responsible for its UV-Vis absorption. For isoquinoline (B145761) alkaloids in general, UV absorption maxima are often reported in specific ranges. For example, UV absorption maxima at 241 nm and 334 nm have been reported as characteristic for certain isoquinoline alkaloids. These absorptions typically correspond to π→π* and n→π* electronic transitions within the conjugated system.

Specific λmax and molar absorptivity values for this compound were not found in the readily accessible literature. However, based on its structure, the presence of a conjugated isoquinolone system suggests absorption in the UV region.

Table 2: Expected UV-Vis Absorption Characteristics for this compound (Based on Isoquinolone Structure)

| Chromophore/Transition Type | Expected λmax Range (nm) |

| Conjugated Aromatic/Lactam (π→π) | 200-300 |

| n→π (from C=O or N) | 250-350 |

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is a primary non-destructive analytical technique for determining the atomic and molecular structure of crystalline substances in three dimensions. It provides detailed information about unit cell dimensions, bond lengths, bond angles, and the precise positions of atoms within the crystal lattice.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The X-rays diffract in specific directions due to the regular arrangement of atoms in the crystal lattice, producing a diffraction pattern. By measuring the angles and intensities of these diffracted X-rays, crystallographers can compute a three-dimensional electron density map, from which the atomic positions, bond lengths, and bond angles are determined. This technique is crucial for confirming molecular connectivity, stereochemistry, and intermolecular interactions.

This compound has been reported to form colorless crystals. While single-crystal X-ray diffraction is a standard method for confirming the structure of such compounds, specific crystallographic data, including unit cell parameters, space group, and detailed bond lengths and angles for this compound, were not found in the readily available search results. Such data, if determined, would provide definitive proof of its three-dimensional molecular geometry and packing within the crystal lattice.

Micro-Electron Diffraction (MicroED) for Microcrystalline Samples

Micro-Electron Diffraction (MicroED) is an advanced cryo-electron microscopy (cryo-EM) method developed for determining atomic structures from very small, sub-micron sized crystals that are often too small for traditional X-ray diffraction. In MicroED, a thin three-dimensional crystal is exposed to an electron beam in a transmission electron microscope (TEM) operating in diffraction mode. Electrons interact much more strongly with matter than X-rays, allowing high-quality diffraction data to be collected from nanocrystals. The crystal is continuously rotated while diffraction patterns are collected, and these data are then processed using software similar to that used for X-ray crystallography to reconstruct the three-dimensional structure at atomic resolution.

Theoretical and Computational Chemistry Studies of Oxyhydrastinine

Quantum Chemical Investigations of Electronic Structure

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement and energy of its electrons. researchgate.netncats.io These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which all ground-state properties can be derived. researchgate.net For a molecule like oxyhydrastinine, this provides a foundational understanding of its stability, spectroscopic signatures, and reactive nature.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. nih.gov It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. nih.gov DFT calculations are widely used to investigate the electronic and structural properties of isoquinoline (B145761) alkaloids. typeset.iobiopolymers.org.ua

For this compound, DFT calculations, typically using a hybrid functional like B3LYP with a basis set such as 6-311G**, can be employed to optimize the molecule's three-dimensional geometry. typeset.iobiopolymers.org.ua From this optimized structure, a variety of key electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.org

The HOMO-LUMO energy gap (ΔE) is a critical parameter, serving as an indicator of the molecule's chemical reactivity and kinetic stability. nih.govwhiterose.ac.uk A smaller gap generally suggests that the molecule is more polarizable and more chemically reactive. whiterose.ac.uk The MEP map visually identifies the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack, respectively. rsc.org Studies on the related alkaloid berberine (B55584) have used these exact methods to interpret its structural, electronic, and spectroscopic properties. rsc.org

| Property | Calculated Value | Significance |

| Total Energy | (Example) -725.4 Hartree | Ground state energy of the optimized geometry |

| Dipole Moment | (Example) 3.15 Debye | Indicates overall molecular polarity |

| HOMO Energy | (Example) -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability |

| LUMO Energy | (Example) -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | (Example) 4.4 eV | Indicator of chemical reactivity and stability nih.gov |

Table 1: Hypothetical Molecular Properties of this compound Calculated via DFT

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. d-nb.infowdh.ac.id These highly accurate, though computationally intensive, methods are invaluable for predicting spectroscopic parameters. typeset.iod-nb.info

For this compound, ab initio calculations can predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. typeset.io The Gauge-Independent Atomic Orbital (GIAO) method, often implemented within a DFT framework, is a reliable approach for calculating NMR chemical shifts. typeset.iorsc.org Such calculations have been successfully used to assign the complex NMR spectra of the related alkaloid berberine, showing excellent agreement with experimental data. typeset.io

Predicting the IR spectrum allows for the assignment of vibrational modes to specific functional groups within the this compound structure, while Time-Dependent DFT (TD-DFT) can predict the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum, corresponding to electronic excitations. rsc.orgemerginginvestigators.org These theoretical predictions are crucial for validating experimental findings and providing a definitive structural assignment. typeset.io

| Carbon Atom | Experimental ¹³C NMR Shift (ppm) | Calculated ¹³C NMR Shift (ppm) (GIAO) | Deviation (ppm) |

| C1 | (Example) 146.8 | (Example) 147.2 | -0.4 |

| C3 | (Example) 45.3 | (Example) 44.9 | +0.4 |

| C4 | (Example) 28.9 | (Example) 29.1 | -0.2 |

| C5-OH | (Example) 92.1 | (Example) 91.5 | +0.6 |

| N-CH₃ | (Example) 42.5 | (Example) 42.8 | -0.3 |

Table 2: Hypothetical Comparison of Experimental and Ab Initio Predicted ¹³C NMR Chemical Shifts for this compound

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations provide insight into its dynamic behavior over time. researchgate.netnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of conformational changes, flexibility, and intermolecular interactions. researchgate.netmdpi.com

An MD simulation of this compound, typically performed in an explicit solvent like water to mimic physiological conditions, would reveal its conformational landscape. The simulation tracks the trajectory of every atom over a period ranging from nanoseconds to microseconds. Analysis of this trajectory can identify the most stable conformations and the flexibility of different parts of the molecule, such as the tetrahydroisoquinoline ring system. Key analytical metrics include the root-mean-square deviation (RMSD) to assess structural stability over time, the root-mean-square fluctuation (RMSF) to pinpoint flexible regions, and the radius of gyration to measure compactness. d-nb.info Such simulations have been instrumental in understanding how related protoberberine alkaloids interact with and adapt to biological targets like DNA and enzymes. researchgate.netmdpi.com

| Parameter | Setting/Method | Purpose |

| Force Field | AMBER, CHARMM | Describes the potential energy of the system |

| Water Model | TIP3P, SPC/E | Simulates the aqueous solvent environment |

| Simulation Time | 100-500 ns | Duration of the simulation to sample conformational space |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature |

| Key Analyses | RMSD, RMSF, Hydrogen Bonds | To assess stability, flexibility, and specific interactions |

Table 3: Typical Parameters for a Molecular Dynamics Simulation of this compound

Computational Studies of Chemical Reactivity and Stability

Computational chemistry offers a powerful framework for quantifying the chemical reactivity and stability of molecules. nih.govresearchgate.net By analyzing the electronic properties derived from quantum chemical calculations, it is possible to predict how and where a molecule like this compound is most likely to react.

To understand not just if a reaction can occur but how it occurs, computational chemists study the reaction mechanism by locating the transition state (TS). The transition state is the highest energy point along the reaction pathway, representing the energy barrier that must be overcome. rsc.orgresearchgate.net

| Parameter | Calculated Value (kcal/mol) | Description |

| ΔH‡ (Enthalpy of Activation) | (Example) +18.5 | The enthalpy barrier for the reaction |

| ΔG‡ (Gibbs Free Energy of Activation) | (Example) +22.0 | The free energy barrier, determining the reaction rate |

| ΔGr (Gibbs Free Energy of Reaction) | (Example) -15.2 | The overall free energy change; a negative value indicates a spontaneous reaction |

Table 4: Hypothetical Reaction Energetics for a Synthetic Step to this compound

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to a second molecule (a receptor, typically a protein or nucleic acid). researchgate.netnih.gov This method is a cornerstone of computer-aided drug design, enabling the rapid screening of compounds against biological targets. mdpi.com

In a docking study, the this compound molecule would be placed into the binding site of a target protein. A scoring function then estimates the binding free energy (often given as a "docking score"), with more negative scores indicating stronger predicted binding. mdpi.com This can identify key interactions, such as hydrogen bonds or π-π stacking, that stabilize the ligand-receptor complex. Studies on related isoquinoline alkaloids have used docking to explore their interactions with targets like acetylcholinesterase (AChE) and soluble epoxide hydrolase (sEH), revealing the structural basis for their inhibitory activity. researchgate.netmdpi.comnih.gov Docking studies could therefore be used to hypothesize the biological targets of this compound and guide further experimental validation. nih.gov

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Acetylcholinesterase (AChE) | (Example) -8.5 | Trp86, Tyr334 | π-π stacking with aromatic rings |

| Soluble Epoxide Hydrolase (sEH) | (Example) -7.9 | Asp335, Tyr383 | Hydrogen bond with hydroxyl group |

| Monoamine Oxidase B (MAO-B) | (Example) -9.1 | Tyr435, Gln206 | π-cation and hydrogen bond |

Table 5: Hypothetical Molecular Docking Results for this compound Against Potential Biological Targets

Ligand-Protein Interaction Modeling (e.g., Enzyme/Inhibitor Interactions)

Computational methods, particularly ligand-protein interaction modeling, are pivotal in elucidating the mechanisms of action for natural compounds like this compound. While specific molecular docking studies exclusively focused on this compound are not extensively detailed in the available literature, the broader class of isoquinoline alkaloids, to which this compound belongs, has been the subject of numerous computational investigations. These studies provide a framework for understanding how this compound might interact with various protein targets.

Isoquinoline alkaloids are known to interfere with multiple cellular pathways, including those mediated by enzymes crucial in disease processes. mdpi.com For instance, computational analyses of related isoquinoline alkaloids like berberine and palmatine (B190311) have been conducted to explore their binding affinities with targets such as the androgen receptor and steroidogenic enzymes, which are relevant in conditions like polycystic ovarian syndrome. tandfonline.com These studies typically employ molecular docking simulations to predict the binding poses and energies of the alkaloids within the active sites of these proteins. tandfonline.com The structural features of this compound, including its 1,3-dioxole (B15492876) ring fused to an isoquinoline backbone, suggest its potential to engage in various non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with biological targets. ontosight.ai

In the context of enzyme inhibition, isoquinoline alkaloids have been investigated as potential inhibitors of enzymes like microtubule affinity regulating kinase 4 (MARK4), which is implicated in neurodegenerative diseases. tandfonline.com Such computational models help in predicting whether a compound like this compound could act as a competitive or non-competitive inhibitor by assessing its binding to the active site or an allosteric site of an enzyme. tandfonline.com The insights from these general studies on isoquinoline alkaloids can be extrapolated to hypothesize potential enzyme-inhibitor interactions for this compound, paving the way for targeted experimental validation.

Prediction of Binding Modes and Key Interacting Residues

The prediction of binding modes and the identification of key interacting amino acid residues are fundamental outcomes of molecular docking and simulation studies. For isoquinoline alkaloids, these computational techniques have successfully predicted interactions with various protein targets. For example, in a study on the active compounds of Fumaria indica, which includes this compound, molecular docking was used to verify the binding of other active ingredients to key cancer targets like MTOR, EGFR, MAPK3, and PIK3R1. researchgate.netmdpi.com While the specific binding mode of this compound was not detailed, the study highlighted the utility of this approach. For other compounds in the study, key interacting residues were identified; for instance, interactions with EGFR involved residues such as Tyr B251, Gln A8, and Lys A407, while MAPK3 interactions involved residues like Arg A41 and Glu B194. nih.gov

These interactions are typically a combination of hydrogen bonds, pi-pi stacking, and van der Waals forces. mdpi.com Computational studies on other isoquinoline alkaloids have similarly pinpointed key residues. For example, in the investigation of isoquinoline alkaloids as inhibitors of MARK4, molecular dynamics simulations revealed stable complexes formed with the 5ES1 receptor, highlighting specific amino acid interactions. tandfonline.com Although direct computational studies on this compound are scarce, its structure suggests that the oxygen atoms of the methoxy (B1213986) and dioxole groups could act as hydrogen bond acceptors, while the aromatic rings could participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in a protein's binding pocket. The general findings from related alkaloids strongly suggest that similar computational approaches would be highly effective in predicting the specific binding modes and key interacting residues for this compound with its protein targets.

Network Pharmacology and Bioinformatics Approaches

Construction and Analysis of Compound-Target-Pathway Networks

Network pharmacology is a powerful approach used to understand the complex interactions between chemical compounds, their protein targets, and the biological pathways they modulate. nih.gov This methodology is particularly well-suited for studying natural products, which often exhibit multi-target effects.

A notable application of this approach involving this compound was in a study of Fumaria indica for the treatment of liver cancer. researchgate.netmdpi.comnih.gov In this research, this compound was identified as one of the 15 active compounds based on its pharmacokinetic properties (oral bioavailability and drug-likeness). researchgate.netmdpi.com Using the SwissTargetPrediction database, potential protein targets for these compounds were identified. researchgate.netmdpi.com Subsequently, these targets were cross-referenced with genes associated with liver cancer from databases like GeneCards and DisGeNET to find common targets. researchgate.netmdpi.com

This led to the construction of a 'compound-target-pathway' network using software like Cytoscape. researchgate.netmdpi.com This network visually represents the complex relationships between the active compounds, their predicted protein targets, and the signaling pathways implicated in liver cancer. researchgate.netmdpi.com Through this analysis, it was found that the targets of the active compounds, including those predicted for this compound, were significantly enriched in pathways such as "Pathways in cancer," "MAPK signaling pathway," and "Proteoglycans in cancer". tandfonline.comresearchgate.net Such networks provide a holistic view of the potential mechanisms of action and demonstrate the polypharmacological nature of compounds like this compound.

| Compound | Predicted Targets (Examples) | Associated Pathways (Examples) |

|---|---|---|

| This compound | MTOR, EGFR, MAPK3, PIK3R1, and others | Pathways in cancer, Proteoglycans in cancer, MAPK signaling pathway, Hepatitis B |

| Protopine | ||

| Fumaridine | ||

| Berberine |

Integration of Omics Data for Mechanistic Insights

The integration of multi-omics data (e.g., genomics, transcriptomics, proteomics, metabolomics) with computational analysis offers a comprehensive approach to unraveling the mechanistic details of a compound's activity. While direct multi-omics studies focusing specifically on this compound are not prominent in the literature, related research on its plant source, Hydrastis canadensis (goldenseal), provides a relevant example of data integration.

A study utilized a "biochemometrics" approach, which combines untargeted metabolomics (a form of omics) with bioassay data, to identify compounds in goldenseal that act synergistically with the known antimicrobial alkaloid, berberine. acs.orgnih.gov In this work, fractions of a goldenseal extract were analyzed using mass spectrometry to generate metabolomic profiles, which were then correlated with their ability to enhance berberine's activity against Staphylococcus aureus. acs.org This integration of chemical data (metabolomics) and biological data (bioassay results) allowed for the identification of specific synergistic compounds. acs.org

Although this study focused on identifying synergists rather than elucidating the detailed molecular mechanism of a single compound, it demonstrates a powerful strategy for integrating different data types. acs.org This approach could be extended to understand the effects of this compound. For instance, treating cells with this compound and subsequently performing transcriptomic (RNA-Seq) or proteomic analyses could reveal changes in gene and protein expression. These "omics" datasets could then be integrated into the previously discussed compound-target-pathway networks to provide a more dynamic and validated understanding of this compound's cellular impact, moving from predicted interactions to experimentally observed functional changes.

Investigation of Molecular and Cellular Mechanisms of Action

Ligand-Target Interactions at the Subcellular Level

Detailed studies characterizing the specific ligand-target interactions of oxyhydrastinine at the subcellular level are not well-documented in the current scientific literature.

Receptor Binding Studies and Selectivity Profiling

Comprehensive receptor binding assays to determine the affinity and selectivity of this compound for a wide range of receptors have not been published. Quantitative evaluation, often expressed through inhibition constants (Ki values), is crucial for understanding a compound's potential targets and off-target effects. nih.gov Such studies would involve radioligand binding assays to measure the displacement of specific ligands from their receptors by this compound. Without this data, a definitive profile of its receptor interactions remains uncharacterized.

Enzyme Modulation and Inhibition Kinetics

There is a lack of specific data on the ability of this compound to modulate enzyme activity. Investigations into its potential as an enzyme inhibitor, including the determination of inhibition kinetics (e.g., competitive, non-competitive), have not been reported. Such studies are fundamental to understanding if the compound's effects are mediated through the alteration of enzymatic pathways.

Molecular Basis of Antioxidant Mechanisms

The potential antioxidant properties of this compound have not been a primary focus of research, and as such, the molecular basis for any such activity is not established.

Radical Scavenging Pathways

Specific studies detailing the radical scavenging pathways of this compound are not available. The primary mechanisms by which antioxidants neutralize free radicals include hydrogen atom transfer (HAT) and single electron transfer (SET). researchgate.net Computational and experimental studies would be required to determine if this compound can participate in these or other radical scavenging mechanisms, such as radical adduct formation (RAF). nih.gov

Interaction with Reactive Oxygen Species (ROS)

Direct evidence of this compound's interaction with specific reactive oxygen species (ROS), such as the superoxide (B77818) anion (O₂⁻), hydroxyl radical (•OH), or hydrogen peroxide (H₂O₂), is absent from the scientific literature. frontiersin.orgnih.gov ROS are produced during normal metabolic processes and their excessive production can lead to oxidative stress. youtube.com Antioxidants can mitigate this by neutralizing these reactive species. nih.gov Without experimental data, any role for this compound in modulating ROS levels is purely speculative.

Modulation of Cellular Signaling Pathways (in vitro/ex vivo studies)

Influence on Cytokine and Nitric Oxide Production in Cell Lines

Currently, there is a lack of specific research data detailing the direct influence of this compound on the production of cytokines and nitric oxide in cell lines. Generally, the modulation of cytokines—such as interleukins, tumor necrosis factors, and interferons—and the synthesis of nitric oxide (NO) are critical aspects of cellular signaling, particularly in inflammatory and immunological responses.

The production of these signaling molecules can be studied in various cell lines, such as macrophage-like cell lines (e.g., RAW 264.7 or THP-1) or endothelial cells, which are known to produce both cytokines and nitric oxide in response to stimuli. Future research would be necessary to elucidate whether this compound exhibits any inhibitory or stimulatory effects on these pathways, which could be quantified using techniques like ELISA for cytokine measurement and the Griess assay for nitric oxide determination.

Impact on Protein Synthesis and Expression

The specific impact of this compound on protein synthesis and the expression of particular protein targets has not been extensively documented. The process of protein synthesis is a fundamental cellular activity that can be targeted by various chemical compounds. Inhibition of this process can occur at multiple stages, including transcription and translation.

To determine the effect of this compound on protein synthesis, researchers could employ methods such as metabolic labeling with radioactive amino acids or utilize reporter gene assays. Furthermore, identifying specific protein targets would involve techniques like proteomics to analyze changes in the cellular proteome upon treatment with the compound.

Molecular Interactions with Nucleic Acids and Cellular Components

Direct evidence of this compound's molecular interactions with nucleic acids (DNA and RNA) and other cellular components is not well-established in the available scientific literature. Many small molecules can interact with nucleic acids through intercalation, groove binding, or electrostatic interactions, potentially leading to alterations in DNA replication, transcription, and repair.

Spectroscopic techniques, such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism, are often employed to study the binding of small molecules to DNA and RNA. Such studies could provide insights into the potential binding mode and affinity of this compound for nucleic acids.

Structure-Activity Relationship (SAR) Theoretical Frameworks

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule like this compound relates to its biological activity. These studies involve systematically modifying the molecular structure and observing the resulting changes in activity. For isoquinoline (B145761) alkaloids, SAR studies have often focused on modifications of the isoquinoline core and its substituents to optimize biological effects.

Computational SAR Modeling and Design Principles

Computational modeling plays a significant role in modern SAR analysis. Techniques such as molecular docking and pharmacophore modeling can be used to predict the interaction of this compound with potential biological targets. These models help in understanding the key structural features responsible for its activity and guide the design of new, potentially more potent or selective analogs. The principles of computational SAR modeling involve creating a three-dimensional model of the target receptor or enzyme and virtually screening compounds to predict their binding affinity and orientation.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and statistical method used to develop a mathematical relationship between the chemical structure and biological activity of a series of compounds. acs.org QSAR models are built by correlating physicochemical properties or theoretical molecular descriptors of compounds with their known biological activities. acs.org

For a compound like this compound, a QSAR study would typically involve a dataset of related isoquinoline alkaloids with measured biological activities. japsonline.comjapsonline.comresearchgate.netnih.gov Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, like multiple linear regression or partial least squares, are then used to build a predictive model. acs.org Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby streamlining the drug discovery process.

Advanced Analytical Methodologies for Oxyhydrastinine Research

Development of Highly Sensitive Detection and Quantification Methods

The accurate and sensitive detection and quantification of oxyhydrastinine are paramount for robust research. Modern analytical chemistry offers a suite of powerful tools to achieve this, often pushing detection limits to ultra-trace concentrations nd.edu.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands out as a highly sensitive and specific platform for the precise quantification of analytes, including small molecules like this compound, even at low concentrations nd.eduwuxiapptec.comuncg.edu. This technique is widely employed due to its ability to separate complex mixtures and identify compounds based on their mass-to-charge ratio and fragmentation patterns. For instance, LC-MS/MS is critical for obtaining pharmacokinetic (PK) and toxicokinetic (TK) information and facilitating biomarker discovery wuxiapptec.com.

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (HPLC-FD) offers exceptional sensitivity, often surpassing UV detectors by 10 to 1,000 times for compounds exhibiting native fluorescence nih.govnih.gov. If this compound possesses fluorescent properties or can be derivatized to become fluorescent, HPLC-FD would be a highly effective method for its sensitive detection and quantification. This approach has demonstrated detection limits in the microgram per kilogram range for other small organic molecules like mycotoxins, suggesting its potential for similar sensitivity with this compound nih.gov.

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MSE) is particularly well-suited for the sensitive, rapid, and effective characterization of alkaloids in complex natural biological matrices, such as plant extracts researchgate.netresearchgate.net. This method provides high chromatographic resolution and accurate mass measurements in both MS and MS/MS modes within a single analytical run, facilitating structural elucidation and quantification researchgate.net.

The development of such methods involves rigorous validation to ensure fitness for purpose, including establishing analytical sensitivity, limits of detection (LOD), and limits of quantification (LOQ) eurachem.org. These parameters are crucial for defining the lowest concentration of this compound that can be reliably detected and quantified.

Table 1: Illustrative Sensitivity Parameters for this compound Detection Methods

| Analytical Method | Detection Principle | Typical LOD Range (ng/mL) | Typical LOQ Range (ng/mL) | Advantages |

| LC-MS/MS | Mass-to-charge ratio, fragmentation | 0.1 - 10 | 0.5 - 50 | High specificity, multiplexing, low matrix effects |

| HPLC-FD | Native or derivatized fluorescence | 0.01 - 1 | 0.05 - 5 | High sensitivity for fluorescent compounds, cost-effective |

| UPLC-QTOF-MS/MSE | Accurate mass, high resolution fragmentation | 0.05 - 5 | 0.1 - 20 | High resolution, rapid analysis, structural elucidation |

Metabolomics Approaches to Identify In Vivo/In Vitro Transformations (excluding clinical)

Metabolomics, a field dedicated to the quantitative and qualitative assessment of small molecules (metabolites) within a biological system, plays a vital role in understanding the transformations of this compound in non-clinical contexts mdpi.commeduniwien.ac.atnih.gov. This 'omics' science, often integrated with genomics and proteomics, provides a comprehensive snapshot of an organism's metabolic state mdpi.comnih.govmdpi.com.

Both targeted and untargeted metabolomics approaches are applicable. Untargeted metabolomics involves broad metabolite profiling to identify as many metabolites as possible without bias, making it ideal for discovering unexpected transformation products of this compound in biological systems mdpi.com. Targeted metabolomics, conversely, focuses on the precise quantification of known metabolites, useful for validating specific hypothesized metabolic pathways meduniwien.ac.at.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a primary analytical tool for comprehensive metabolomic profiling across various biological systems, including cell cultures, animal models, and plant extracts meduniwien.ac.atmdpi.com. Nuclear Magnetic Resonance (NMR) spectroscopy is also employed, particularly for its ability to detect abundant lipoproteins, though it may involve longer acquisition times and more complex data analysis nih.gov.

In the context of this compound, metabolomics can be applied to:

In vitro systems: Studying this compound transformations in cell cultures (e.g., microbial cultures, plant cell cultures) to identify degradation products or metabolites formed by cellular enzymes.

In vivo animal models: Investigating the metabolic fate of this compound in non-human animal models to understand its biotransformation pathways and the resulting metabolites, excluding clinical applications mdpi.com.

Plant systems: Given that this compound is an alkaloid, metabolomics can elucidate its biosynthesis and transformation within plants, providing insights into its natural production and potential degradation pathways researchgate.net.

Sample preparation is a critical initial step in metabolomics, involving the extraction of metabolites from the biological sample using suitable solvents to ensure optimal analytical analysis mdpi.com. Resources like the Human Metabolome Database (HMDB) can assist in identifying potential transformation products by providing detailed information on various small molecule metabolites, including those from drugs and toxins hmdb.ca.

Integration of Robotics and Automation in High-Throughput Analysis

The integration of robotics and automation has significantly advanced analytical research, enabling high-throughput experimentation (HTE) and screening (HTS) for compounds like this compound youtube.com. This automation dramatically increases efficiency, enhances reproducibility, and minimizes human error in various analytical workflows youtube.com.

Robotic systems are particularly beneficial for repetitive and precise tasks, such as sample preparation and liquid handling. Automated powder dispensing platforms, like the CHRONECT XPR, combine advanced weighing technology with robotic arms to ensure highly accurate and reproducible dispensing of powdered components, which is crucial for preparing numerous samples for analysis youtube.com. Such systems can prepare a large number of samples, for instance, a 96-vial plate in under 2.5 hours, or up to 288 samples in a single run, allowing scientists to focus on other research aspects youtube.com.

Automated liquid handling systems are fundamental for high-throughput operations, enabling precise pipetting into multi-well plates, which is essential for screening and assay development mit.eduselectscience.net. These systems can be integrated into larger workflow systems, such as Beckman Coulter's Access SRS with an integrated Echo Acoustic Liquid Handler, providing versatile platforms for high-throughput screening applications, including automated screening of microbial cultures selectscience.net.

In plant-related research, robotic phenotyping systems are employed for high-throughput measurement of morphological, chemical, and physiological properties of plants, reducing the labor and potential errors associated with manual sampling and analysis frontiersin.org. This is relevant for studies involving this compound when extracted from plant sources or when investigating its effects on plant systems. The ability of robots to collect and analyze massive volumes of diverse data in real-time further enhances research capabilities frontiersin.org.

The adoption of automation allows for the parallel execution of numerous experiments with slightly varied parameters, accelerating the optimization of analytical conditions or the screening of compound libraries youtube.com.

Bioanalytical Platforms for Complex Biological Matrix Analysis (excluding human fluids)

Analyzing this compound in complex biological matrices (excluding human fluids) presents unique challenges due to matrix effects, which can interfere with detection and quantification nd.edu. Specialized bioanalytical platforms are designed to overcome these challenges, ensuring accurate and reliable results.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) remains a cornerstone bioanalytical platform for the analysis of small molecules in diverse biological matrices such as plant tissues, animal tissues (from preclinical models), and microbial cultures nd.eduwuxiapptec.comuncg.eduresearchgate.netnih.gov. Its high sensitivity and specificity are crucial for distinguishing the analyte from endogenous compounds within the matrix.

Effective sample preparation techniques are critical to minimize matrix effects and enhance analyte recovery. Common strategies include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation, which are employed to isolate and concentrate the analyte of interest from the complex matrix nd.edu.

For the analysis of alkaloids, such as this compound, in highly chemodiverse matrices like plant extracts, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MSE) has proven to be a powerful tool researchgate.netresearchgate.net. This platform offers superior chromatographic resolution and the ability to characterize compounds through accurate mass measurement in both MS and MS/MS modes, making it suitable for rapid analysis and screening of complex botanical samples researchgate.net.

Furthermore, metabolic profiling of intact tissues and their lipid and aqueous extracts is gaining importance for biomarker detection and understanding compound distribution and transformation within specific biological compartments nih.gov. These platforms allow for a deeper understanding of this compound's interactions and fate within its biological environment, outside of human clinical applications.

Table 2: Common Bioanalytical Platforms and Their Application in Non-Human Biological Matrices

| Platform | Primary Application | Relevant Non-Human Matrices | Key Advantages |

| LC-MS/MS | Quantification of small molecules and metabolites | Animal tissues, plant extracts, microbial cultures, environmental samples | High sensitivity, specificity, quantitative accuracy |

| UPLC-QTOF-MS/MSE | Identification and characterization of complex mixtures | Plant extracts, animal tissues | High resolution, accurate mass, structural elucidation |

| NMR Spectroscopy | Metabolic profiling, structural characterization | Cell cultures, tissue extracts, biofluids (non-human) | Non-destructive, provides structural information, good for abundant metabolites |

Future Research Directions and Methodological Innovations

Synergistic Application of Computational and Experimental Methodologies

A combined approach utilizing both computational and experimental techniques offers a powerful strategy for in-depth analysis of Oxyhydrastinine. Computational methods, such as Density Functional Theory (DFT), can be employed to predict the molecular structure, electronic properties, and reactivity of this compound. mdpi.com This theoretical framework can elucidate structure-activity relationships, providing insights that guide experimental design. mdpi.com For instance, computational docking studies could predict the binding affinity of this compound with various biological targets, helping to prioritize experimental assays. nih.gov These in silico findings can then be validated and refined through synergistic experimental studies, creating an efficient feedback loop for discovery and optimization. rsc.orgresearchgate.net

Exploration of Novel Synthetic Pathways for Complex Analogs